molecular formula C15H14ClNO5S B8296283 N-(2-chloro-5-formyl-phenyl)-3,4-dimethoxy-benzenesulfonamide

N-(2-chloro-5-formyl-phenyl)-3,4-dimethoxy-benzenesulfonamide

Cat. No. B8296283
M. Wt: 355.8 g/mol
InChI Key: YUIUUTFWSKOWHY-UHFFFAOYSA-N
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Patent
US08003654B2

Procedure details

A solution of N-(2-chloro-5-hydroxymethyl-phenyl)-3,4-dimethoxy-benzenesulfonamide (2.53 g, 7 mmol) in DCM/THF (1:1, 16 mL) was treated with MnO2 (12.3 g, 20 eq). The mixture was stirred at RT for 6 h, filtered over Celite and concentrated. The residue purified by chromatography on SiO2 (hex/EA 1:1, EA). The product was recovered as a pinkish oil (1.95 g, 77%).
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
DCM THF
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
12.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[NH:10][S:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)(=[O:13])=[O:12]>C(Cl)Cl.C1COCC1.O=[Mn]=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]=1[NH:10][S:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)(=[O:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC
Name
DCM THF
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl.C1CCOC1
Name
Quantity
12.3 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue purified by chromatography on SiO2 (hex/EA 1:1, EA)
CUSTOM
Type
CUSTOM
Details
The product was recovered as a pinkish oil (1.95 g, 77%)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)C=O)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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